molecular formula C24H29N7O2 B2596721 (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 951965-21-2

(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2596721
CAS No.: 951965-21-2
M. Wt: 447.543
InChI Key: NBZILDKSSXHTRV-RMKNXTFCSA-N
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Description

(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a cinnamylpiperazine moiety linked to an imidazopurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

    Formation of the Imidazopurine Core: The imidazopurine core can be synthesized through a cyclization reaction involving appropriate purine and imidazole precursors under acidic or basic conditions.

    Attachment of the Cinnamylpiperazine Moiety: The cinnamylpiperazine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperazine, followed by the addition of a cinnamyl halide.

    Final Coupling and Purification: The final step involves coupling the cinnamylpiperazine intermediate with the imidazopurine core under controlled conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazopurine core or the cinnamyl group, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamyl group may yield cinnamyl alcohol or cinnamaldehyde derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on cellular pathways, receptor binding affinities, and therapeutic potential in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a benzyl group instead of a cinnamyl group.

    8-(2-(4-Phenylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a phenyl group in place of the cinnamyl group.

Uniqueness

The uniqueness of (E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its cinnamylpiperazine moiety, which can impart distinct biological and chemical properties compared to its analogs. This structural feature may influence its binding affinity to biological targets and its overall reactivity in chemical processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,7-dimethyl-6-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-18-17-31-20-21(27(2)24(33)26-22(20)32)25-23(31)30(18)16-15-29-13-11-28(12-14-29)10-6-9-19-7-4-3-5-8-19/h3-9,17H,10-16H2,1-2H3,(H,26,32,33)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZILDKSSXHTRV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC=CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C/C=C/C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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